molecular formula C7H11N3O2 B13875307 Methyl 2-(4-methyltriazol-1-yl)propanoate

Methyl 2-(4-methyltriazol-1-yl)propanoate

Cat. No.: B13875307
M. Wt: 169.18 g/mol
InChI Key: NLBODYREDRXJMS-UHFFFAOYSA-N
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Description

Methyl 2-(4-methyltriazol-1-yl)propanoate is an organic compound with the molecular formula C7H11N3O2 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methyltriazol-1-yl)propanoate typically involves the reaction of 4-methyl-1H-1,2,4-triazole with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyltriazol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Methyl 2-(4-methyltriazol-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly for its antifungal and antiviral properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methyltriazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial or antiviral effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate
  • Methyl 2-(4-chlorotriazol-1-yl)propanoate
  • Methyl 2-(4-phenyltriazol-1-yl)propanoate

Uniqueness

Methyl 2-(4-methyltriazol-1-yl)propanoate is unique due to the presence of the 4-methyl group on the triazole ring. This structural feature can influence the compound’s reactivity and biological activity, making it distinct from other triazole derivatives.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-(4-methyltriazol-1-yl)propanoate

InChI

InChI=1S/C7H11N3O2/c1-5-4-10(9-8-5)6(2)7(11)12-3/h4,6H,1-3H3

InChI Key

NLBODYREDRXJMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=N1)C(C)C(=O)OC

Origin of Product

United States

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